N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole core is then coupled with a hydroxyphenyl group through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It forms stable complexes with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- 2-(4-aminophenyl)benzothiazole
- 5-nitro-1,2-benzothiazol-3-amine
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h1-12,23H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSBQELQHVXFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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